5-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine
Description
5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with methoxy (-OCH₃) and nitro (-NO₂) substituents at positions 5 and 4, respectively. Pyrrolo[2,3-b]pyridines are widely studied in medicinal chemistry due to their kinase inhibitory properties . The nitro group may serve as a precursor for further functionalization (e.g., reduction to amines) or directly participate in charge-transfer interactions in biological systems .
Properties
IUPAC Name |
5-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-6-4-10-8-5(2-3-9-8)7(6)11(12)13/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKIQULWDDKCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1[N+](=O)[O-])C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262114 | |
| Record name | 5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-39-4 | |
| Record name | 5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 5-methoxy-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.
Industrial production methods may involve similar nitration reactions but are optimized for larger scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various bases and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including its binding affinity and specificity.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research fields.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. The inhibition of these receptors can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The biological and chemical profiles of pyrrolo[2,3-b]pyridines are highly substituent-dependent. Key analogues include:
Table 1: Structural and Electronic Comparison of Analogues
Key Observations :
- Electron Effects : The nitro group in the target compound increases electrophilicity, facilitating nucleophilic substitution or reduction reactions compared to halogenated analogues (e.g., 4-chloro-3-nitro) .
- Biological Implications : Fluorinated derivatives (e.g., 5-fluoro) exhibit higher metabolic stability due to reduced oxidative metabolism, whereas methyl groups (e.g., 5-methyl) may hinder binding due to steric effects .
Positional Isomers and Regiochemical Impact
The regiochemistry of substituents significantly impacts reactivity and biological activity:
- 5-Methoxy-4-nitro vs. 4-Methoxy-3-nitro: The target compound’s nitro group at position 4 creates a conjugated electron-deficient region, enhancing interactions with electron-rich kinase domains.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine : Bromine at position 5 enables Suzuki-Miyaura cross-coupling reactions, a feature less accessible in nitro-substituted derivatives without prior reduction .
Heterocyclic Analogues: Furo[2,3-b]Pyridines
Furo[2,3-b]pyridines, which replace the pyrrole ring with a furan, exhibit distinct properties:
- Electronic Profile : The oxygen atom in furan increases aromaticity but reduces basicity compared to pyrrolo[2,3-b]pyridines.
- Biological Activity : Furo[2,3-b]pyridines are reported as antimicrobial and anticancer agents, but the absence of a pyrrole nitrogen may limit kinase inhibition efficacy .
Biological Activity
5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a distinctive arrangement of methoxy and nitro substituents that influence its reactivity and biological interactions. The compound is synthesized primarily through the nitration of 5-methoxy-1H-pyrrolo[2,3-b]pyridine using nitrating agents like nitric acid in the presence of sulfuric acid under controlled conditions to ensure selectivity at the 4-position .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation and differentiation pathways. Inhibition of FGFRs can lead to reduced cancer cell growth and the induction of apoptosis .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells. The cytotoxicity against cancer cells is often evaluated using assays that measure cell viability and proliferation rates.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Ovarian Cancer | 10 | |
| Breast Cancer | 15 | ||
| Healthy Cardiac | >100 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies have indicated potential activity against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values are used to determine effectiveness against bacterial strains.
Table 2: Antimicrobial Activity Data
Case Study 1: FGFR Inhibition
In a study focusing on the inhibition of FGFRs by pyrrolo[2,3-b]pyridine derivatives, it was demonstrated that substituents significantly influence binding affinity and biological activity. The introduction of a nitro group at the 4-position enhanced the inhibitory effects on FGFR signaling pathways, leading to increased apoptosis in cancer cells .
Case Study 2: Antimycobacterial Efficacy
Another investigation assessed the efficacy of various pyrrolo[2,3-b]pyridine derivatives against M. tuberculosis. The study found that modifications at specific positions on the pyrrole ring influenced antimicrobial activity significantly, with some derivatives exhibiting MIC values lower than those of standard treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
